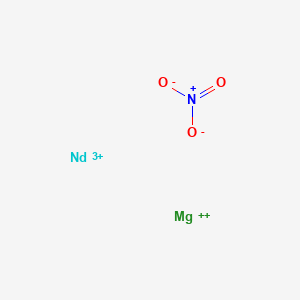![molecular formula C10H10N2O2S B010464 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid CAS No. 104344-92-5](/img/structure/B10464.png)
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid
Übersicht
Beschreibung
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives . Its chemical structure consists of a benzothiazole ring fused with a methylaminoacetic acid moiety. The compound’s IUPAC name is 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid .
Synthesis Analysis
The synthesis of BTTAA involves the condensation of 2-aminothiophenol with aromatic aldehydes. This reaction typically occurs under microwave irradiation in an inexpensive ionic liquid, such as 1-pentyl-3-methylimidazolium bromide . The resulting product is 2-arylbenzothiazole, which includes BTTAA as one of its derivatives .
Molecular Structure Analysis
The molecular formula of BTTAA indicates a total of 15 heavy atoms . The compound’s 2D structure reveals the benzothiazole ring system fused with the methylaminoacetic acid group. The dihedral angle between the benzothiazole ring and the benzene ring is approximately 3.11° . The 3D conformer of BTTAA further elucidates its spatial arrangement.
Chemical Reactions Analysis
BTTAA serves as a ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, commonly known as the click reaction , is widely used in bioconjugation and chemical biology. BTTAA accelerates reaction rates and minimizes cell cytotoxicity during CuAAC reactions .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent Development
Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound can serve as a precursor in synthesizing new molecules with potential activity against Mycobacterium tuberculosis. Research indicates that benzothiazole derivatives exhibit inhibitory activity against this pathogen, and their structure-activity relationship (SAR) is crucial for enhancing their potency .
Green Chemistry Synthesis
In the realm of green chemistry, benzothiazole derivatives are synthesized using environmentally friendly methods. The compound can be involved in reactions that minimize the use of hazardous substances and promote sustainable practices. For instance, it can be used in condensation reactions with aldehydes/ketones/acyl chlorides under mild conditions, contributing to the development of green synthetic pathways .
Enzyme Inhibition
The benzothiazole moiety is known for its enzyme inhibitory activity. As such, derivatives of “2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid” can be designed to target specific enzymes implicated in disease processes. Molecular docking studies can help identify potential enzyme targets and optimize the compound’s structure for better binding affinity and selectivity .
Imaging Reagents
Benzothiazole derivatives are valuable in imaging due to their fluorescent properties. They can be used as imaging reagents in biological systems to track and visualize cellular processes. The compound can be modified to improve its photostability and brightness, making it suitable for various imaging applications .
Fluorescence Materials
The inherent fluorescence of benzothiazole makes it an excellent candidate for developing fluorescence materials. These materials have applications in sensors, bioimaging, and as probes for detecting biological molecules. The compound’s structure can be tweaked to alter its emission properties for specific applications .
Electroluminescent Devices
Benzothiazole-based compounds are used in electroluminescent devices due to their ability to emit light upon electrical stimulation. Derivatives of “2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid” can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency, color purity, and lifetime .
Wirkmechanismus
Target of Action
The primary target of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound interacts with the DprE1 enzyme, which is essential for the survival of the bacterium .
Mode of Action
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid interacts with its target by inhibiting the DprE1 enzyme . This inhibition disrupts the normal functioning of the bacterium, leading to its death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the bacterial cell wall . This disruption in the cell wall synthesis leads to the death of the bacterium .
Pharmacokinetics
Like other benzothiazole derivatives, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the cell wall synthesis, leading to the bacterium’s death .
Action Environment
The action of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . .
Eigenschaften
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(6-9(13)14)10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIIHFJNNAEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104344-92-5 | |
| Record name | 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















